molecular formula C42H33O12P3 B6320335 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester CAS No. 241489-14-5

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester

Cat. No.: B6320335
CAS No.: 241489-14-5
M. Wt: 822.6 g/mol
InChI Key: VHMXNAUBFFNEEN-UHFFFAOYSA-N
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Description

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester is an organophosphorus compound with the molecular formula C42H33O12P3 It is known for its unique structure, where three phosphoric acid groups are esterified with hexaphenyl groups, creating a highly symmetrical and stable molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester typically involves the esterification of 1,3,5-benzenetriyl phosphoric acid with phenol derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine), under controlled temperature conditions. The reaction can be summarized as follows:

1,3,5-Benzenetriyl phosphoric acid+Phenol1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester+Water\text{1,3,5-Benzenetriyl phosphoric acid} + \text{Phenol} \rightarrow \text{this compound} + \text{Water} 1,3,5-Benzenetriyl phosphoric acid+Phenol→1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.

Scientific Research Applications

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release phosphoric acid, which can then participate in biochemical pathways. The compound’s stability and reactivity make it suitable for use in controlled release systems and as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: Similar in structure but with fewer phenyl groups.

    Resorcinol bis(diphenyl phosphate): Contains resorcinol as the core structure.

    Phenyl phosphate disodium hydrate: A simpler phosphate ester with fewer phenyl groups.

Uniqueness

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester is unique due to its highly symmetrical structure and the presence of multiple ester groups, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

IUPAC Name

[3,5-bis(diphenoxyphosphoryloxy)phenyl] diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33O12P3/c43-55(46-34-19-7-1-8-20-34,47-35-21-9-2-10-22-35)52-40-31-41(53-56(44,48-36-23-11-3-12-24-36)49-37-25-13-4-14-26-37)33-42(32-40)54-57(45,50-38-27-15-5-16-28-38)51-39-29-17-6-18-30-39/h1-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMXNAUBFFNEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC(=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)OP(=O)(OC6=CC=CC=C6)OC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201365
Record name P,P′,P′′-1,3,5-Benzenetriyl tris(P,P-diphenyl phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241489-14-5
Record name P,P′,P′′-1,3,5-Benzenetriyl tris(P,P-diphenyl phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241489-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P,P′,P′′-1,3,5-Benzenetriyl tris(P,P-diphenyl phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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